N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
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Overview
Description
N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound characterized by the presence of acetyl, fluorophenyl, sulfonyl, and glycinamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, undergoes a reaction with an appropriate sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine. This step forms the sulfonamide intermediate.
Coupling with Glycinamide: The sulfonamide intermediate is then coupled with methylglycinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-(carboxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide.
Reduction: Formation of N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)thio]-N~2~-methylglycinamide.
Substitution: Formation of N-(3-acetylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide.
Scientific Research Applications
N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl and fluorophenyl groups play crucial roles in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
- **N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
- **N-(3-acetylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-methylglycinamide
Uniqueness
N-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-12(21)13-4-3-5-15(10-13)19-17(22)11-20(2)25(23,24)16-8-6-14(18)7-9-16/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEMDWWVNGSFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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